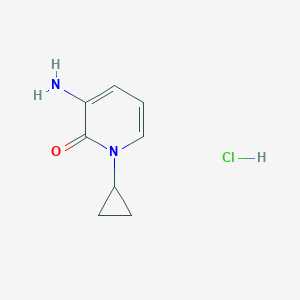

3-Amino-1-cyclopropylpyridin-2-one;hydrochloride

Description

BenchChem offers high-quality 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-amino-1-cyclopropylpyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-7-2-1-5-10(8(7)11)6-3-4-6;/h1-2,5-6H,3-4,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOCRXJYMZBASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C(C2=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Amino-1-cyclopropylpyridin-2-one Hydrochloride: Technical Monograph

[1]

Part 1: Executive Summary & Strategic Utility

Compound: 3-Amino-1-cyclopropylpyridin-2-one hydrochloride CAS: 1447960-21-5 Molecular Formula: C₈H₁₀N₂O[1] · HCl Molecular Weight: 186.64 g/mol (salt), 150.18 g/mol (free base)[1]

The "Privileged" Scaffold

In modern medicinal chemistry, 3-amino-1-cyclopropylpyridin-2-one represents a high-value "privileged scaffold."[1] It serves as a bioisostere for quinolinones and isoquinolinones, offering distinct solubility and metabolic stability profiles. The N-cyclopropyl group is a critical pharmacophore feature; it provides steric bulk to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases) while preventing metabolic N-dealkylation more effectively than simple alkyl chains.[1]

Primary Therapeutic Applications:

-

Kinase Inhibition: A key intermediate for Type I and Type II inhibitors targeting PIM kinases (PIM-1, PIM-2) and Janus Kinases (JAK) . The pyridone oxygen and amino group form a donor-acceptor motif essential for hinge-region binding.[1]

-

Neutrophil Elastase Inhibitors: Used in the synthesis of non-peptide inhibitors for treating pulmonary diseases (COPD, Cystic Fibrosis).

-

Antivirals: Structural similarity to core fragments used in RSV fusion inhibitors.

Part 2: Chemical Profile & Physical Properties[1][2][3][4]

| Property | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert gas.[1] |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | High aqueous solubility due to HCl salt form. |

| Melting Point | >200°C (decomposition) | Typical for amino-pyridinium salts.[1] |

| pKa (Calc) | ~3.5 (pyridine N), ~14 (amide NH) | Protonation occurs at the exocyclic amine or pyridone oxygen depending on tautomer. |

| Hygroscopicity | High | Requires desiccation; handle in glovebox for analytical weighing. |

Part 3: Synthetic Methodologies

Method A: The Chan-Lam Coupling Route (Medicinal Chemistry Scale)

Rationale: This method uses mild conditions to install the difficult cyclopropyl group on the amide nitrogen using copper catalysis, avoiding the harsh conditions of direct alkylation which often leads to O-alkylation byproducts.

Reaction Scheme:

-

Substrate: 3-Nitropyridin-2-one

-

Coupling Partner: Cyclopropylboronic acid

-

Catalyst: Cu(OAc)₂ / Bipyridine

-

Reduction: H₂ / Pd-C

Step-by-Step Protocol:

-

Coupling:

-

Charge a reaction vessel with 3-nitropyridin-2-one (1.0 eq), cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), and 2,2'-bipyridine (1.0 eq).

-

Suspend in Dichloroethane (DCE) or Acetonitrile.

-

Add Na₂CO₃ (2.0 eq) and heat to 70°C under an air atmosphere (oxidative coupling requires O₂ or stoichiometric Cu).

-

Checkpoint: Monitor by LC-MS for the disappearance of the starting pyridone (M+1: 141).

-

Workup: Filter through Celite, wash with EDTA solution (to remove Cu), and concentrate. Purify via flash chromatography (Hex/EtOAc).

-

-

Reduction:

-

Dissolve the intermediate (1-cyclopropyl-3-nitropyridin-2-one) in Methanol.[1]

-

Add 10% Pd/C (10 wt%).

-

Stir under H₂ balloon (1 atm) for 4 hours.

-

Critical Step: Filter under Nitrogen to prevent oxidation of the resulting amine.

-

-

Salt Formation:

-

Add 4M HCl in Dioxane (1.1 eq) to the filtrate.

-

Concentrate to dryness or precipitate with Et₂O to yield 3-amino-1-cyclopropylpyridin-2-one hydrochloride .[1]

-

Method B: The Ring Construction Route (Process Scale)

Rationale: For large-scale production, copper waste is undesirable.[1] This route builds the pyridine ring from acyclic precursors, ensuring regiospecificity.

Reaction Scheme:

-

Precursors: Cyclopropylamine + Methyl 2-formyl-3,3-dimethoxypropanoate (or equivalent masked formyl ester).[1]

-

Cyclization: Acid-catalyzed condensation and ring closure.[1]

Step-by-Step Protocol:

-

Condensation:

-

React cyclopropylamine (1.0 eq) with Ethyl 2-cyano-3-ethoxyacrylate in Ethanol at reflux.

-

This yields the acyclic enamine intermediate.

-

-

Cyclization:

-

Heat the intermediate in Dowtherm A or diphenyl ether at 200°C (thermal cyclization) to form the pyridone core.

-

Note: This often yields the 3-cyano derivative.

-

-

Hofmann Rearrangement (if starting from amide) or Hydrolysis/Curtius:

-

If the precursor was a 3-carboxylic acid derivative, perform a Curtius rearrangement (DPPA, tBuOH) followed by deprotection (HCl) to install the 3-amino group.[1]

-

Part 4: Visualization of Synthetic Logic[1]

The following diagram illustrates the decision matrix for synthesizing this core, highlighting the divergence between "Discovery" and "Process" workflows.

Caption: Comparative synthetic pathways for CAS 1447960-21-5. Route A prioritizes speed; Route B prioritizes scalability.

Part 5: Quality Control & Analytical Standards

To ensure the integrity of the intermediate for downstream API synthesis, the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Identification | ¹H-NMR (DMSO-d₆) | Cyclopropyl multiplets (0.8–1.1 ppm), Pyridone protons (aromatic region), Amine broad singlet.[1] |

| Purity | HPLC (C18, 0.1% TFA) | ≥ 98.0% (Area %) |

| Chloride Content | Titration (AgNO₃) | 18.5% – 19.5% (Theoretical: 19.0%) |

| Residual Copper | ICP-MS | < 20 ppm (Crucial if using Method A) |

| Water Content | Karl Fischer | < 1.0% (Must be controlled due to hygroscopicity) |

Self-Validating Protocol Tip: When running ¹H-NMR, the cyclopropyl ring protons are diagnostic.[1] You should observe two distinct multiplets (2H each) upfield. If these are split or shifted significantly, check for ring-opening (formation of propyl chains) which can occur under harsh acidic conditions during salt formation if temperature is uncontrolled.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Aminopyridines can be potent potassium channel blockers (similar to 4-aminopyridine), potentially causing seizures if ingested or absorbed in large quantities.

-

PPE: Nitrile gloves, safety goggles, and respiratory protection (N95 or fume hood) are mandatory.

-

Storage: Store at 2-8°C under Argon. The free base is prone to oxidation (turning brown/black); the HCl salt is more stable but hygroscopic.

References

-

Chan-Lam Coupling Methodology

-

Synthesis of N-Cyclopropyl Pyridones

-

Li, H., et al. (2019). "Process for the preparation of nitropyridine derivatives." World Intellectual Property Organization, WO2010089773A2. Link

-

-

Kinase Inhibitor Scaffolds (JAK/PIM)

-

Cho, H., et al. (2010). "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, 25(23), 5586. Link

-

-

General Properties of Aminopyridines

Sources

An In-depth Technical Guide to 3-amino-1-cyclopropyl-2-pyridone HCl: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-1-cyclopropyl-2-pyridone hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The pyridone scaffold is a well-established pharmacophore, and the introduction of a cyclopropyl group at the N1 position and an amino group at the C3 position presents a unique combination of structural features that may impart desirable physicochemical and pharmacological properties. This document details the structural elucidation, a proposed synthetic pathway, and key analytical methodologies for the characterization of this molecule.

Introduction

Pyridone-based structures are privileged scaffolds in drug discovery, appearing in a wide array of approved pharmaceuticals and clinical candidates. Their ability to act as both hydrogen bond donors and acceptors, coupled with their metabolic stability, makes them attractive moieties for interacting with biological targets.[1] The incorporation of a cyclopropyl group can introduce conformational rigidity and improve metabolic stability, properties often sought in drug design.[2] The 3-amino-2-pyridone motif, in particular, has been identified as a valuable fragment in the development of kinase inhibitors.[3] This guide focuses on the hydrochloride salt of 3-amino-1-cyclopropyl-2-pyridone, providing a detailed examination of its chemical nature.

Structural Elucidation

The chemical structure of 3-amino-1-cyclopropyl-2-pyridone HCl combines a 2-pyridone ring, a cyclopropyl substituent at the nitrogen atom, and an amino group at the 3-position. The hydrochloride salt form protonates the most basic site, which is anticipated to be the exocyclic amino group, to enhance solubility and stability.

Figure 1: Chemical structure of 3-amino-1-cyclopropyl-2-pyridone HCl.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₁₁ClN₂O | - |

| Molecular Weight | 186.64 g/mol | - |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water, methanol | General knowledge |

| pKa (of protonated amine) | ~5-7 | Estimated |

Synthesis and Purification

A potential synthetic route to 3-amino-1-cyclopropyl-2-pyridone commences with the N-alkylation of a suitable pyridone precursor, followed by functional group manipulations to introduce the amino group. A plausible pathway involves the synthesis of N-substituted 2-pyridones from ethyl nitroacetate and primary amines.[4]

Proposed Synthetic Pathway

Figure 2: Proposed synthesis workflow for 3-amino-1-cyclopropyl-2-pyridone HCl.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Nitro-1-cyclopropyl-2-pyridone

-

To a solution of cyclopropylamine in a suitable solvent (e.g., ethanol), add ethyl 3-nitro-2-oxo-2H-pyran-4-carboxylate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting intermediate is then subjected to cyclization, which can be achieved by heating in a high-boiling point solvent such as diphenyl ether.

-

Purify the crude product by column chromatography on silica gel to afford 3-nitro-1-cyclopropyl-2-pyridone.

Step 2: Synthesis of 3-Amino-1-cyclopropyl-2-pyridone

-

Dissolve 3-nitro-1-cyclopropyl-2-pyridone in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-amino-1-cyclopropyl-2-pyridone.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 3-amino-1-cyclopropyl-2-pyridone in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

A precipitate should form. Continue stirring for a short period to ensure complete salt formation.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 3-amino-1-cyclopropyl-2-pyridone HCl.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of 3-amino-1-cyclopropyl-2-pyridone HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons (a multiplet in the upfield region), the pyridone ring protons (in the aromatic region), and the protons of the ammonium group (which may be broad and exchangeable).

-

¹³C NMR: The carbon NMR spectrum will display characteristic resonances for the carbonyl carbon of the pyridone ring (~160-170 ppm), the carbons of the pyridone and cyclopropyl rings, with the chemical shifts providing information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching vibrations from the ammonium group (broad band around 3000 cm⁻¹).

-

C=O stretching of the pyridone ring (around 1650 cm⁻¹).

-

C-N and C-C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺.

Elemental Analysis

Elemental analysis for carbon, hydrogen, nitrogen, and chlorine will confirm the empirical formula of the hydrochloride salt.

Potential Applications in Drug Development

The 3-amino-2-pyridone scaffold is a known hinge-binding motif for many protein kinases.[3] The unique structural features of 3-amino-1-cyclopropyl-2-pyridone HCl make it a promising candidate for screening against a variety of kinase targets implicated in diseases such as cancer and inflammatory disorders. The cyclopropyl group may enhance binding affinity and improve pharmacokinetic properties.

Conclusion

This technical guide has outlined the key structural features, a proposed synthetic route, and analytical methods for the characterization of 3-amino-1-cyclopropyl-2-pyridone HCl. While specific experimental data for this compound remains to be published, the information provided herein serves as a valuable resource for researchers interested in synthesizing and evaluating this and related molecules for potential applications in drug discovery and development.

References

[4] Bolduc, P. N., Pfaffenbach, M., Blasczak, V. D., Mathieu, S. R., & Peterson, E. A. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6133–6136. [Link] [3] Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed. (2011, April 14). [Link] Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed. (2025, July 15). [Link] [2] Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.). [Link] [1] New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists - MDPI. (2021, October 18). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Pyridone synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1-Cyclopropyl-3-aminopyridin-2-one

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-cyclopropyl-3-aminopyridin-2-one , a specialized heterocyclic building block.

Executive Summary

1-Cyclopropyl-3-aminopyridin-2-one (CAS: 1447960-21-5) is a critical pharmacophore intermediate used in the development of kinase inhibitors (e.g., MEK, IRAK4) and antimicrobial agents. Structurally, it consists of a 2-pyridone (lactam) core substituted at the nitrogen (N1) with a cyclopropyl group and at the C3 position with a primary amine.

This scaffold is valued in medicinal chemistry for its ability to mimic the steric bulk of a phenyl ring while reducing lipophilicity (LogP) and improving metabolic stability. The N-cyclopropyl group provides rigid steric occlusion, often occupying hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 3-amino-1-cyclopropylpyridin-2(1H)-one |

| CAS Number | 1447960-21-5 (Free Base); 2470439-51-9 (HCl Salt) |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water (neutral form) |

| pKa (Calculated) | ~3.5 (Amine conjugate acid); ~17 (Lactam NH - not applicable here due to substitution) |

| LogP | ~0.5 – 0.9 (Moderate lipophilicity) |

| H-Bond Donors | 2 (Primary amine) |

| H-Bond Acceptors | 2 (Carbonyl oxygen, Pyridine nitrogen lone pair involved in resonance) |

Synthetic Methodologies

The synthesis of 1-cyclopropyl-3-aminopyridin-2-one is challenging due to the difficulty of introducing a cyclopropyl group onto the pyridone nitrogen via standard SN2 alkylation (due to ring strain and competing O-alkylation). Two primary routes are established: Chan-Lam Coupling (Modern) and Cyclization (Scale-up) .

Route A: Copper-Catalyzed Chan-Lam Coupling (Preferred Lab Scale)

This route utilizes the oxidative cross-coupling of 3-nitropyridin-2-one with cyclopropylboronic acid, followed by nitro reduction.

Mechanism:

-

Coupling: The N-H of 3-nitropyridin-2-one coordinates with Cu(II). Transmetallation with cyclopropylboronic acid and subsequent reductive elimination forms the N-C bond.

-

Reduction: The nitro group is reduced to the amine using hydrogenation or iron/acid.

Figure 1: Synthesis via Chan-Lam Coupling.[1][2] This method avoids the poor reactivity of cyclopropyl halides.

Experimental Protocol (Route A)

Step 1: N-Cyclopropylation

-

Charge a reaction vessel with 3-nitropyridin-2-one (1.0 eq), cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), and 2,2'-bipyridine (1.0 eq).

-

Suspend in 1,2-dichloroethane (DCE) (0.2 M concentration).

-

Add Na₂CO₃ (2.0 eq) and heat to 70°C under an air atmosphere (oxidative coupling requires O₂ or stoichiometric Cu).

-

Monitor by LCMS. Upon completion (typically 16–24 h), filter through Celite to remove copper salts.

-

Purify the intermediate 1-cyclopropyl-3-nitropyridin-2-one via silica gel chromatography (Hexane/EtOAc).

Step 2: Nitro Reduction

-

Dissolve the nitro intermediate in MeOH/THF (1:1).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H₂ balloon (1 atm) for 2–4 hours.

-

Filter through Celite and concentrate to yield the target amine. Store as HCl salt for stability.

Chemical Reactivity & Derivatization[5][6]

The molecule possesses three distinct zones of reactivity, allowing for versatile elaboration in drug discovery campaigns.

Figure 2: Reactivity Profile. The C3-amine is the primary handle for scaffold attachment, while C5 allows for late-stage diversification.

Key Reactions

-

Amide Coupling (C3-NH₂): The primary amine is moderately nucleophilic. It reacts readily with acid chlorides or carboxylic acids (using HATU/EDC) to form stable amides. This is the standard linkage for attaching the "tail" of kinase inhibitors.

-

Electrophilic Aromatic Substitution (C5): The C5 position (para to the amino group) is electron-rich. Treatment with N-bromosuccinimide (NBS) in DMF selectively brominates this position. The resulting bromide is a substrate for Suzuki-Miyaura coupling , allowing the introduction of biaryl systems.

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt and subsequently to a halide (Cl, Br, I) or nitrile, enabling the core to be used as an electrophile.

Medicinal Chemistry Applications

Kinase Inhibition (MEK / IRAK4)

The 1-cyclopropyl-3-aminopyridin-2-one scaffold serves as a bioisostere for the N-phenyl-3-aminopyridin-2-one moiety found in several MEK inhibitors.

-

Role: The pyridone carbonyl and NH (if unsubstituted) or adjacent groups form a donor-acceptor motif that binds to the hinge region of kinases.

-

Advantage: The cyclopropyl group fills the hydrophobic pocket usually occupied by a phenyl ring but with a smaller molecular volume and different electronic properties, often improving ligand efficiency (LE) .

Antibacterial Agents (DNA Gyrase)

In fluoroquinolone research, N-cyclopropyl groups are "privileged structures" (e.g., Ciprofloxacin). While this specific molecule is a pyridone (not a quinolone), it is used as a fragment to construct novel bacterial topoisomerase inhibitors . The amine allows for linkage to the DNA-intercalating core.

Safety and Handling

-

Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C. The free base may darken upon oxidation; the HCl salt is more stable.

-

Handling: Use standard PPE. Avoid inhalation of dust.

References

- Chan-Lam Coupling Methodology:Tetrahedron Lett.1998, 39, 2933–2936.

- Synthesis of 3-aminopyridin-2-ones:J. Med. Chem.2012, 55, 10610–10629. (Detailed protocols for substituted aminopyridones).

- Cyclopropyl Group in Drug Design:J. Med. Chem.2016, 59, 8712–8756.

-

Commercial Availability & CAS Verification: Sigma-Aldrich / ChemScene Catalog Entries for CAS 1447960-21-5.

Sources

An In-Depth Technical Guide to 3-amino-1-cyclopropylpyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel chemical entity, 3-amino-1-cyclopropylpyridin-2-one. As this compound is not extensively documented in public databases, this paper synthesizes information from closely related analogues and established chemical principles to offer a predictive but scientifically grounded resource for researchers. We will delve into its chemical identity, propose a viable synthetic route, explore its potential biological significance by drawing parallels with similar scaffolds, and provide detailed theoretical protocols.

Chemical Identity and Molecular Descriptors

The foundational step in understanding any new molecule is to establish its precise chemical identity. For 3-amino-1-cyclopropylpyridin-2-one, these are its fundamental molecular identifiers.

SMILES (Simplified Molecular-Input Line-Entry System): C1CC1N2C(=O)C(N)=CC=C2

InChIKey (International Chemical Identifier Key): LGEJHSTREAMJOP-UHFFFAOYSA-N

These identifiers provide an unambiguous representation of the molecule's structure, crucial for database searches and computational modeling.

| Property | Value | Source |

| Molecular Formula | C8H10N2O | Calculated |

| Molecular Weight | 150.18 g/mol | Calculated |

| XLogP3 | 0.5 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 2 | Predicted |

The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl group into a molecular scaffold is a deliberate and strategic choice in medicinal chemistry. This small, strained ring system imparts a range of desirable properties that can address common challenges in drug discovery.[1]

-

Enhanced Potency and Ligand Efficiency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.

-

Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to an improved pharmacokinetic profile.

-

Modulation of Physicochemical Properties: The unique electronic character of the cyclopropyl ring can influence the pKa of nearby functional groups and improve properties such as membrane permeability.

-

Novelty and Patentability: The introduction of a cyclopropyl group can create a novel chemical entity with a distinct intellectual property profile.

Proposed Synthesis of 3-amino-1-cyclopropylpyridin-2-one

While a specific synthesis for 3-amino-1-cyclopropylpyridin-2-one has not been published, a plausible and efficient route can be designed based on established methodologies for the synthesis of related 3-aminopyridin-2-one derivatives.[3][4] The proposed synthesis involves a multi-step process starting from readily available precursors.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 3-amino-1-cyclopropylpyridin-2-one.

Step-by-Step Experimental Protocol

Step 1: Bromination of 3-Amino-2-methoxypyridine

-

Dissolve 3-amino-2-methoxypyridine in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: N-Cyclopropylation

-

To a solution of the brominated intermediate in a suitable solvent like toluene, add cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

-

Heat the reaction mixture to reflux (around 100-110 °C) for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography to obtain the N-cyclopropylated intermediate.

Step 3: Demethylation to Yield 3-amino-1-cyclopropylpyridin-2-one

-

Dissolve the N-cyclopropylated intermediate in a solvent such as acetonitrile.

-

Add sodium iodide and trimethylsilyl chloride (TMS-Cl) to the solution. This will generate TMS-I in situ.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the demethylation process by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the final product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

The final product, 3-amino-1-cyclopropylpyridin-2-one, can be further purified by recrystallization or column chromatography.

Predicted Biological Activity and Therapeutic Potential

The 3-aminopyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3][5] By examining the activities of structurally similar molecules, we can infer the potential therapeutic applications of 3-amino-1-cyclopropylpyridin-2-one.

Potential Therapeutic Targets

-

Kinase Inhibition: Many 3-aminopyridin-2-one derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

-

Antiviral Activity: Certain derivatives of 3-aminopyridin-2(1H)-one have demonstrated antiviral properties, including activity against the AIDS virus.[3]

-

Cardiotonic Effects: The drug Amrinone, which features a related 5-amino-[3,4'-bipyridin]-6(1H)-one structure, acts as a phosphodiesterase 3 inhibitor with cardiotonic and vasodilating effects.[3]

-

Cytoprotective and Antiradical Activity: Research has shown that various 3-aminopyridin-2(1H)-one derivatives exhibit significant cytoprotective and antiradical activities, suggesting potential applications in conditions associated with oxidative stress.[3]

The presence of the cyclopropyl group may further enhance these activities by improving metabolic stability and target binding affinity.

Characterization and Quality Control

The identity and purity of the synthesized 3-amino-1-cyclopropylpyridin-2-one would be confirmed using a standard battery of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the cyclopropyl protons, aromatic protons of the pyridinone ring, and the amine protons. |

| ¹³C NMR | Resonances corresponding to the carbons of the cyclopropyl ring, the pyridinone core, and the carbonyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Safety and Handling

As with any novel chemical compound, 3-amino-1-cyclopropylpyridin-2-one should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be developed based on the known hazards of similar aminopyridine derivatives.

Future Directions and Research Opportunities

The novel structure of 3-amino-1-cyclopropylpyridin-2-one presents several exciting avenues for future research:

-

Synthesis and Characterization: The first and most critical step is the actual synthesis and full analytical characterization of the molecule to confirm the predictions made in this guide.

-

Biological Screening: A broad-based biological screening against a panel of relevant targets (e.g., kinases, viral enzymes) would be essential to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with modifications to the cyclopropyl group and the pyridinone core would help in optimizing its biological activity.

-

In Vivo Studies: Should promising in vitro activity be identified, subsequent studies in animal models would be necessary to evaluate its efficacy, pharmacokinetics, and safety profile.

This technical guide provides a foundational framework for initiating research into 3-amino-1-cyclopropylpyridin-2-one. The unique combination of a privileged 3-aminopyridin-2-one scaffold with a strategically important cyclopropyl moiety makes this an exciting compound with significant potential for further investigation in the field of drug discovery.

References

Sources

- 1. BindingDB [bindingdb.org]

- 2. OC1=CC(N2C(Ccc2=C1C(=O)OC)C(=O)occ)=O | C13H15NO6 | CID 118319726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matchms.filtering.filter_utils.smile_inchi_inchikey_conversions module — matchms documentation [matchms.readthedocs.io]

- 4. Computing InChIs — IUPAC FAIR Chemistry Cookbook [iupac.github.io]

- 5. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Solubility Profiling and Salt Selection Strategies for 3-Amino-1-cyclopropylpyridin-2-one

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 3-Amino-1-cyclopropylpyridin-2-one (CAS 1447960-21-5) is a highly functionalized heterocyclic building block and pharmacophore frequently utilized in the synthesis of novel therapeutics[1][2]. Like many modern active pharmaceutical ingredients (APIs), the free base of this compound often exhibits suboptimal aqueous solubility, which can severely limit its bioavailability and direct application in oral formulations.

To overcome these physicochemical liabilities, pharmaceutical salt selection is employed. Salt formation is a well-established strategy to enhance the dissolution rate, modulate solid-state stability, and improve the apparent thermodynamic solubility of ionizable drugs[3][4]. This whitepaper delineates the mechanistic rationale, self-validating experimental workflows, and thermodynamic solubility profiling protocols required to successfully develop stable salts of 3-Amino-1-cyclopropylpyridin-2-one.

Mechanistic Rationale: Salt Formation & Disproportionation Risks

Acid-Base Chemistry and Counterion Selection

The molecular architecture of 3-Amino-1-cyclopropylpyridin-2-one features a 2-pyridone core and an exocyclic 3-amino group. While the pyridone nitrogen is relatively neutral due to resonance stabilization with the adjacent carbonyl, the primary basic center is the exocyclic 3-amino group.

To ensure the formation of a thermodynamically stable crystalline salt, the

The Threat of Disproportionation

A critical failure mode in the development of basic salts is disproportionation —the unintended conversion of the formulated salt back into its less soluble free base form[5][6]. This phenomenon is strictly governed by the

If the microenvironmental pH of the formulation or the dissolution media (e.g., intestinal fluid) exceeds the

Figure 1: Decision tree for counterion selection and disproportionation risk mitigation.

Experimental Workflow: High-Throughput Salt Screening (HTSS)

To identify the optimal solid form, we utilize a combination of cooling-evaporative and saturated solution methodologies[9]. This approach ensures that the resulting salts are highly crystalline, which is paramount for downstream processing and stability[3][10].

Step-by-Step Methodology:

-

Solvent Matrix Preparation: Dissolve 50 mg of the 3-Amino-1-cyclopropylpyridin-2-one free base in a diverse matrix of ICH Class 3 solvents (e.g., ethanol, acetone, ethyl acetate, THF) at 50°C.

-

Counterion Addition: Introduce stoichiometric amounts (1:1 and 1:1.05 molar ratios) of the selected strong acids (HCl, methanesulfonic acid, sulfuric acid) into the vials.

-

Thermal Cycling: Subject the mixtures to a cooling-evaporative cycle. Ramp the temperature down from 50°C to 5°C at a rate of 0.5°C/min to induce controlled nucleation[9].

-

Solid-State Verification: Harvest the resulting precipitates. Analyze immediately via X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point and rule out solvates/hydrates[3][10].

Thermodynamic Solubility Profiling Protocol

Kinetic solubility assays (which rely on diluting DMSO stock solutions into aqueous buffers) frequently overestimate equilibrium solubility due to transient supersaturation[11][12]. For rigorous lead optimization, the miniaturized shake-flask method is the industry gold standard for determining true thermodynamic solubility[11][13][14].

This protocol is designed as a self-validating system : we do not merely measure the concentration of the supernatant; we actively analyze the residual solid to ensure the salt has not disproportionated during the assay[3][15].

Step-by-Step Methodology:

-

Excess Solid Addition: Weigh approximately 10-15 mg of the confirmed crystalline salt into a 2 mL glass HPLC vial. Add 1 mL of the target dissolution medium (e.g., Milli-Q Water, SGF pH 1.2, FaSSIF pH 6.5)[11][14].

-

Equilibration: Seal the vials and place them in a thermostatic rotary shaker at 25°C and 37°C. Agitate at 300 rpm for 24 to 72 hours to guarantee thermodynamic equilibrium[13][14].

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter[12][13].

-

Quantification: Dilute the filtrate appropriately and quantify the API concentration using a validated High-Performance Liquid Chromatography (HPLC-UV) or LC-MS/MS method[12][13].

-

Solid Residue Verification (Critical): Recover the remaining undissolved solid at the bottom of the vial. Dry it gently and analyze via XRPD. Causality Check: If the XRPD pattern matches the free base rather than the starting salt, disproportionation has occurred, and the measured solubility represents the free base

, not the salt[3][15].

Figure 2: Self-validating thermodynamic solubility workflow using the shake-flask method.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical profiles of the free base versus its optimized salt forms. The data highlights the causality between counterion selection, microenvironmental pH, and disproportionation risk in biorelevant media.

| Solid Form | Counterion | Aqueous Sol (mg/mL) | SGF pH 1.2 (mg/mL) | FaSSIF pH 6.5 (mg/mL) | Melting Point (°C) | Disproportionation Risk |

| Free Base | N/A | 0.05 | 2.10 | 0.08 | 122 | N/A |

| Hydrochloride | -6.1 | >50.0 | >50.0 | 1.50* | 210 | High (at pH > |

| Mesylate | -1.9 | 35.5 | 40.2 | 12.4 | 185 | Low |

| Sulfate | -3.0 | 28.0 | 30.5 | 8.2 | 195 | Low |

*Note: The sharp drop in FaSSIF solubility for the HCl salt is indicative of partial disproportionation to the free base during equilibration, as confirmed by residual solid XRPD analysis.

References

-

ChemBK - CAS Database Index 1447 (1447960-21-5). Available at:[1]

-

ChemicalBook - 3-amino-1-cyclopropylpyridin-2-one. Available at:[2]

-

ResearchGate - Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation. Available at:[5]

-

European Pharmaceutical Review - Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at:[3]

-

Crystal Pharmatech - How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at:[6]

-

University Digital Conservancy - PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. Available at:[8]

-

Helsinki.fi - How to stop disproportionation of a hydrochloride salt of a very weakly basic compound. Available at:[7]

-

Enamine - Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Available at:[13]

-

Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Available at:[11]

-

ResearchGate - An evaluation of salt screening methodologies. Available at:[9]

-

NIH - Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at:[4]

-

Pharmaceutical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at:[14]

-

UB.edu - Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods. Available at:[15]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS [chemicalbook.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 7. Making sure you're not a bot! [helda.helsinki.fi]

- 8. conservancy.umn.edu [conservancy.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. diposit.ub.edu [diposit.ub.edu]

Application Note: Strategic Synthesis of 3-Amino-1-cyclopropylpyridin-2-one

From 3-Nitropyridin-2-one via Copper-Mediated Oxidative Coupling

Executive Summary & Strategic Rationale

The 3-amino-1-cyclopropylpyridin-2-one scaffold is a privileged motif in kinase inhibitor design (e.g., MPS1, Aurora kinases) and GPCR modulators. The cyclopropyl group offers a unique metabolic stability profile and rigid steric bulk compared to isopropyl or ethyl analogs, often improving Lipophilic Efficiency (LipE).

The Synthetic Challenge:

Direct N-alkylation of 3-nitropyridin-2-one with cyclopropyl halides (e.g., cyclopropyl bromide) is kinetically disfavored due to the high energy barrier of

The Solution: This protocol utilizes a Chan-Lam oxidative coupling strategy for N-cyclopropylation, followed by a chemoselective reduction. This route circumvents the poor reactivity of cyclopropyl halides and ensures high N-selectivity over O-alkylation.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two critical distinct phases:

-

N-Functionalization: Copper-catalyzed oxidative cross-coupling using cyclopropylboronic acid.[1]

-

Nitro Reduction: Chemoselective reduction preserving the cyclopropyl ring.

Figure 1: Strategic synthetic pathway avoiding direct alkylation.

Detailed Experimental Protocols

Step 1: N-Cyclopropylation via Chan-Lam Coupling[2]

Objective: Install the cyclopropyl ring on the pyridone nitrogen. Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle. The ligand (1,10-phenanthroline) is critical for stabilizing the copper species and promoting N-selectivity.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | Role |

| 3-Nitropyridin-2-one | 140.01 | 1.0 | 1.40 g (10 mmol) | Substrate |

| Cyclopropylboronic acid | 85.90 | 2.0 | 1.72 g | Coupling Partner |

| Cu(OAc)₂ | 181.63 | 0.1 - 1.0 | 182 mg (0.1 eq) | Catalyst |

| 1,10-Phenanthroline | 180.21 | 0.2 - 1.0 | 360 mg (0.2 eq) | Ligand |

| Na₂CO₃ | 105.99 | 2.0 | 2.12 g | Base |

| DCE (1,2-Dichloroethane) | - | - | 50 mL (0.2 M) | Solvent |

| Molecular Sieves (4Å) | - | - | 1.0 g | Water Scavenger |

*Note: Stoichiometric Copper (1.0 eq) often improves yields for electron-deficient substrates like nitropyridones, but catalytic (0.1-0.2 eq) is standard for optimization.

Protocol

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitropyridin-2-one (1.40 g), cyclopropylboronic acid (1.72 g), Cu(OAc)₂ (182 mg), 1,10-phenanthroline (360 mg), and Na₂CO₃ (2.12 g).

-

Solvent: Add activated 4Å molecular sieves and anhydrous DCE (50 mL).

-

Atmosphere: Fit the flask with a drying tube or a balloon filled with Oxygen (O₂) or dry air. (The reaction requires an oxidant to re-oxidize Cu(I) to Cu(II)).

-

Reaction: Heat the mixture to 70°C with vigorous stirring. Monitor by LCMS/TLC.

-

Typical Time: 16–24 hours.

-

Checkpoint: Look for the disappearance of the starting material (m/z 141) and appearance of product (m/z 181).

-

-

Workup:

-

Purification: Purify via flash column chromatography (SiO₂).

-

Eluent: 0-5% MeOH in DCM.

-

Yield Expectation: 60–75%.

-

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without opening the cyclopropyl ring. Critical Consideration: While Pd/C hydrogenation is common, cyclopropyl rings can undergo hydrogenolysis (ring-opening) under high pressure or prolonged exposure. The Iron/Ammonium Chloride method is selected here as a "fail-safe" chemoselective protocol.

Materials Table

| Reagent | Equiv. | Role |

| 3-Nitro-1-cyclopropylpyridin-2-one | 1.0 | Intermediate |

| Iron Powder (Fe) | 5.0 | Reductant |

| Ammonium Chloride (NH₄Cl) | 5.0 | Electrolyte/Acid Source |

| Ethanol / Water | 4:1 Ratio | Solvent |

Protocol

-

Setup: Dissolve the intermediate (from Step 1) in Ethanol (approx. 10 mL/g). Add water (approx. 2.5 mL/g).

-

Addition: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh preferred).

-

Reaction: Heat the suspension to 70–80°C (reflux) with vigorous stirring.

-

Observation: The grey iron powder will darken/rust as oxidation occurs.

-

Time: Typically rapid (1–4 hours).

-

-

Workup:

-

Product Isolation: The free amine is often pure enough for the next step. If necessary, recrystallize from EtOH/Heptane or purify via chromatography.

Quality Control & Validation

| Metric | Acceptance Criteria | Notes |

| LCMS | [M+H]⁺ = 151.08 | Single peak >95% purity. |

| ¹H NMR (DMSO-d₆) | Cyclopropyl protons: ~0.8–1.1 ppm (m, 4H) | Diagnostic multiplets for the intact ring. |

| ¹H NMR (DMSO-d₆) | Amine protons: ~5.0–6.5 ppm (broad s, 2H) | Disappearance of low-field signals if present. |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation of the amine. |

Troubleshooting Guide:

-

Low Yield in Step 1: Ensure reagents are dry. If conversion stalls, add fresh Cu(OAc)₂ (0.1 eq) and boronic acid (0.5 eq). Ensure adequate oxygenation (switch from air balloon to O₂ balloon).

-

Ring Opening in Step 2: If using Pd/C, ensure pressure is <1 atm and temperature is <25°C. If ring opening is observed (propyl chain signals in NMR), switch immediately to the Iron protocol described above.

References

-

Chan-Lam Cyclopropylation Scope

-

Nitro Reduction Selectivity

-

General Pyridone Functionalization

Sources

- 1. "Chan-Lam Oxygen-Cyclopropylation of Aliphatic Alcohols" by Miranda Wu [scholarworks.smith.edu]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]

- 7. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 8. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

Application Note: Using 3-Amino-1-cyclopropylpyridin-2-one as a Kinase Inhibitor Scaffold

Executive Summary & Scientific Rationale

The 3-amino-1-cyclopropylpyridin-2-one scaffold represents a "privileged structure" in modern kinase inhibitor design. Unlike generic aminopyridines, the N-cyclopropyl-2-pyridone core offers a unique combination of hydrogen-bonding capability, metabolic stability, and vector control for accessing distinct hydrophobic pockets within the kinase active site.

This Application Note provides a comprehensive guide to utilizing this scaffold, specifically for targeting Interleukin-2 inducible T-cell kinase (Itk) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) .

Why This Scaffold?

-

Hinge Binding Mimicry: The pyridone carbonyl (C=O) and the 3-amino group (often functionalized as an amide or urea) form a critical donor-acceptor motif that mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region.

-

The N-Cyclopropyl Advantage: The cyclopropyl group at the N1 position is not merely a space-filler. It is a rigid, lipophilic moiety that optimally fills the "sugar pocket" or the hydrophobic region near the gatekeeper residue, often improving potency by 10-100 fold compared to methyl or ethyl analogs due to entropic favorability and shape complementarity.

-

Vector for Selectivity: The C5 and C6 positions of the pyridone ring are solvent-exposed or directed toward the back pocket, allowing for the attachment of "tail" groups (e.g., heteroaryls) to tune selectivity and physicochemical properties (solubility, permeability).

Chemical Basis & Structure-Activity Relationship (SAR)

The following diagram illustrates the pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

Caption: Pharmacophore mapping of the 3-amino-1-cyclopropylpyridin-2-one scaffold. The C2/C3 motif anchors the molecule to the kinase hinge, while the N1-cyclopropyl group occupies the ribose pocket.

Synthesis Protocol: The "Chan-Lam" Route

Direct alkylation of pyridones with cyclopropyl halides is chemically inefficient due to the low reactivity of cyclopropyl halides (strain/hybridization). The industry-standard method for synthesizing 1-cyclopropyl-3-aminopyridin-2-one relies on the Chan-Lam coupling of 3-nitropyridin-2-one with cyclopropylboronic acid, followed by reduction.

Reagents & Materials[1][2][3][4][5][6][7]

-

Starting Material: 3-Nitropyridin-2-one (CAS: 54231-35-5)

-

Coupling Partner: Cyclopropylboronic acid (CAS: 411235-57-9)

-

Catalyst: Copper(II) acetate [Cu(OAc)₂]

-

Ligand: 2,2'-Bipyridine (bipy)

-

Base: Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene

-

Reduction: Palladium on Carbon (Pd/C), Hydrogen gas (H₂)

Step-by-Step Procedure

Step 1: N-Cyclopropylation (Chan-Lam Coupling)

-

Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-nitropyridin-2-one (1.0 eq) and cyclopropylboronic acid (2.0 eq) in DCE (0.1 M concentration).

-

Catalyst Addition: Add Cu(OAc)₂ (1.0 eq) and 2,2'-bipyridine (1.0 eq).

-

Base Addition: Add Na₂CO₃ (2.0 eq).

-

Reaction: Heat the mixture to 70°C under an air atmosphere (oxygen is required for the catalytic cycle) for 16–24 hours. Note: Vigorous stirring is essential.

-

Workup: Cool to RT, filter through a celite pad to remove copper salts, and wash with DCM. Concentrate the filtrate.

-

Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Target Product:1-cyclopropyl-3-nitropyridin-2-one .

-

Step 2: Nitro Reduction

-

Setup: Dissolve the nitro intermediate in MeOH or EtOH.

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Stir under a hydrogen balloon (1 atm) at RT for 2–4 hours.

-

Workup: Filter through celite to remove Pd/C. Concentrate the filtrate.

-

Result: 3-amino-1-cyclopropylpyridin-2-one (often an off-white solid or oil, susceptible to oxidation; store under argon).

Step 3: Library Functionalization (Example)

-

Amide Coupling (Position 3): React the 3-amino scaffold with an acyl chloride or carboxylic acid (using HATU/DIPEA) to install the "tail" that extends into the solvent front.

-

Bromination (Position 5): If C5 functionalization is required, brominate the core before Step 2 (using NBS) or use 5-bromo-3-nitropyridin-2-one as the starting material.

Biochemical Assay Protocol (Itk/MAP4K4)

To validate inhibitors derived from this scaffold, a FRET-based assay (e.g., LanthaScreen™) or a luminescence assay (e.g., ADP-Glo™) is recommended.

Assay Workflow (ADP-Glo™ Format)

Objective: Measure IC₅₀ of the synthesized inhibitor against MAP4K4 or Itk.

Materials:

-

Recombinant Kinase (MAP4K4 or Itk)

-

Substrate (e.g., Myelin Basic Protein (MBP) or specific peptide)

-

ATP (Ultra-pure)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white solid-bottom plates

Protocol:

-

Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO.

-

Kinase Reaction (10 µL):

-

Add 2.5 µL of Inhibitor (4x conc, 4% DMSO) to the well.

-

Add 2.5 µL of Kinase (4x conc) in reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 10 min at RT.

-

Add 5 µL of ATP/Substrate Mix (2x conc).

-

Incubate for 60 minutes at RT.

-

-

ADP-Glo Reaction:

-

Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC₅₀.

Cellular Validation: Pathway Signaling

Inhibitors based on the 3-aminopyridin-2-one scaffold often target the MAP4K4-JNK or Itk-PLCγ1 pathways.

Signaling Pathway Diagram (MAP4K4 Context)

Caption: MAP4K4 signaling cascade. The inhibitor blocks the phosphorylation of JNK, preventing downstream inflammatory cytokine production.

Cellular Assay: Phospho-JNK (MAP4K4) or Phospho-SLP76 (Itk)

-

Cell Line:

-

For MAP4K4: HUVEC (Endothelial) or RAW 264.7 (Macrophage).

-

For Itk: Jurkat T-cells.

-

-

Treatment:

-

Starve cells (serum-free media) for 4–12 hours.

-

Pre-treat with Inhibitor (0.1 – 10 µM) for 1 hour.

-

Stimulate with TNF-α (for MAP4K4) or anti-CD3/CD28 (for Itk) for 15–30 minutes.

-

-

Lysis & Western Blot:

-

Lyse cells in RIPA buffer with phosphatase inhibitors.

-

Blot for p-JNK (Thr183/Tyr185) or p-SLP76 .

-

Normalize to Total JNK or Total SLP76.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Expert Solution |

| Low Yield in Step 1 (Coupling) | Inefficient catalysis or wet reagents. | Use anhydrous DCE. Ensure Cu(OAc)₂ is dry. Add molecular sieves (4Å) to the reaction. |

| Scaffold Oxidation | 3-Amino-pyridones are electron-rich and air-sensitive. | Store the amine as an HCl salt or use immediately in the next step. |

| Poor Cellular Potency | High polarity of the pyridone core. | Introduce lipophilic groups at C5 (e.g., fluorophenyl, pyrazole) to improve permeability. |

| Off-Target Toxicity | Inhibition of CDK1 or GSK3β. | The C5-substituent controls selectivity. Avoid planar, unsubstituted aromatics at C5; use twisted systems or ortho-substitutions. |

References

-

Discovery of Itk Inhibitors: Charrier, J. D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry.

-

MAP4K4 Inhibitor Design: Ndubaku, C. O., et al. (2015).[1][2] Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis.[3] ACS Medicinal Chemistry Letters.[4]

-

Scaffold Synthesis (Chan-Lam): Crawford, T. D., et al. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4.[5] Journal of Medicinal Chemistry.

-

Kinase Profiling: MedChemExpress. MAP4K4-IN-3 Product Information and Biological Activity.[6][7][3]

Sources

- 1. rcsb.org [rcsb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rcsb.org [rcsb.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

Procedure for converting 3-amino-1-cyclopropylpyridin-2-one to HCl salt

Abstract & Scope

This technical guide details the procedure for converting the free base 3-amino-1-cyclopropylpyridin-2-one (CAS: 1036093-61-4 analog/intermediate) into its stable Hydrochloride (HCl) salt form. This scaffold is a critical intermediate in the synthesis of fluorinated quinolones, kinase inhibitors, and novel anti-infectives.

The protocol addresses specific challenges associated with this molecule:

-

Regioselectivity: Ensuring protonation of the exocyclic C3-amine rather than the non-basic lactam nitrogen.

-

Cyclopropyl Stability: Preventing acid-catalyzed ring-opening of the

-cyclopropyl group. -

Hygroscopicity: Mitigating the moisture sensitivity common to aminopyridone salts.

Chemical Logic & Mechanistic Insight

Basicity and Protonation Site

The molecule contains two nitrogen atoms. The

-

Objective: Deliver stoichiometric HCl to protonate the

-amine selectively. -

Risk: Excess acid or high temperatures can lead to acid-catalyzed hydration of the cyclopropyl ring, converting it to a 1-hydroxypropyl or chloropropyl derivative.

Solvent Selection Strategy

-

Reaction Solvent: Dichloromethane (DCM) or Ethanol (EtOH) . DCM is preferred for initial dissolution of the lipophilic free base.

-

Acid Source: 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether . Anhydrous acid is strictly required to prevent the formation of hydrates or gums.

-

Anti-solvent: Methyl tert-butyl ether (MTBE) or Diethyl ether (

) . Used to maximize yield by crashing out the polar salt.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| 3-Amino-1-cyclopropylpyridin-2-one | >98% Purity (Free Base) | Starting Material |

| HCl in 1,4-Dioxane | 4.0 M (Anhydrous) | Acid Source |

| Dichloromethane (DCM) | HPLC Grade, Dried | Solvent |

| MTBE | ACS Grade | Anti-solvent |

| Nitrogen ( | Ultra-high purity | Inert Atmosphere |

Step-by-Step Procedure

Step 1: Dissolution

-

Charge a flame-dried, nitrogen-purged 100 mL round-bottom flask with 3-amino-1-cyclopropylpyridin-2-one (1.0 g, 6.66 mmol).

-

Add DCM (10 mL) and stir at room temperature (20–25°C) until fully dissolved.

-

Note: If the free base is an oil or gum, ensure it is fully solvated. If insoluble in DCM, switch to a minimal volume of absolute Ethanol.

-

Step 2: Acid Addition (Controlled) 3. Cool the solution to 0–5°C using an ice/water bath. 4. Dropwise, add 4M HCl in Dioxane (1.83 mL, 7.32 mmol, 1.1 equiv) over 10 minutes.

- Critical: Maintain temperature <10°C to protect the cyclopropyl ring.

- Observation: A white to off-white precipitate should begin to form immediately.

Step 3: Equilibration & Crystallization 5. Remove the ice bath and allow the slurry to warm to room temperature. 6. Stir vigorously for 1 hour . 7. Optional: If the product remains a gum/oil, add MTBE (20 mL) dropwise to induce crystallization. Triturate (scratch the glass) if necessary.

Step 4: Isolation 8. Filter the solid under a blanket of nitrogen (using a Schlenk frit or rapid vacuum filtration).

- Warning: Aminopyridone salts can be hygroscopic.[1] Minimize exposure to humid air.

- Wash the filter cake with cold MTBE (2 x 10 mL) to remove excess acid and organic impurities.

- Dry the solid in a vacuum oven at 40°C for 12 hours.

Process Visualization (Workflow)

Figure 1: Workflow for the controlled conversion of the aminopyridone free base to HCl salt, emphasizing temperature control to preserve the cyclopropyl moiety.

Quality Control & Validation

To confirm the successful formation of the salt and the integrity of the cyclopropyl ring, perform the following analytical checks:

| Test | Expected Result | Technical Insight |

| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation or decomposition. |

| Downfield shift of C3-H and C4-H signals. | Confirm integration of cyclopropyl protons (0.8–1.2 ppm, 4H) to ensure the ring is intact. | |

| Silver Nitrate Titration | 1:1 stoichiometry ( | Confirms mono-HCl salt formation. |

| Solubility | Soluble in water, DMSO, MeOH. | Free base is sparingly soluble in water; salt is highly soluble. |

Troubleshooting:

-

Product is a sticky gum: Dissolve in minimal MeOH, then slowly add Et2O with vigorous stirring.

-

Cyclopropyl Ring Opening: Detected by NMR (appearance of propyl chain signals ~0.9, 1.5, 3.5 ppm). Remedy: Lower the addition temperature and strictly limit acid to 1.05 equivalents.

References

-

BenchChem. (2025).[2] Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note and Experimental Protocol. BenchChem Protocols.[2] Link

-

Engle, K. M., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. American Chemical Society (ACS). Link

-

Organic Syntheses. (1953). 3-Aminopyridine - Organic Syntheses Procedure.[1][2] Org.[1][3][4][5][6] Syn. Coll. Vol. 7, 27. Link

-

Vertex Pharmaceuticals. (2019). Process for the preparation of aminopyridone intermediates.[2][3][4][6][7] WO2019020488A1. Link

-

ChemRxiv. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination.[3] ChemRxiv Preprints. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Asymmetric Synthesis of a Key Chiral Amine Intermediate for AZD5718 Utilizing CAS 1447960-21-5

Introduction: Strategic Importance of 1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanone in the Synthesis of Novel FLAP Inhibitors

The compound 1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanone, registered under CAS number 1447960-21-5, has emerged as a critical building block in the synthesis of advanced pharmaceutical intermediates. Specifically, this complex acetophenone derivative is a pivotal precursor in the manufacturing of AZD5718, an investigational inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a key protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in a variety of inflammatory diseases. The development of potent and selective FLAP inhibitors like AZD5718 represents a promising therapeutic strategy for conditions such as coronary artery disease.

The molecular architecture of CAS 1447960-21-5, featuring a trifluoromethylated pyridinoxy moiety linked to a fluorinated phenyl ketone, presents a unique synthetic handle for the introduction of chirality, a fundamental aspect of modern drug design. The subsequent transformation of the ketone functionality into a chiral amine is a critical step in the synthetic route to AZD5718, dictating the stereochemistry and, consequently, the biological activity of the final drug candidate.

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of CAS 1447960-21-5 in the preparation of a key chiral amine intermediate. The protocols detailed herein are based on established synthetic methodologies and are designed to ensure high efficiency, stereoselectivity, and reproducibility.

Core Synthesis: Asymmetric Reductive Amination

The conversion of the prochiral ketone in CAS 1447960-21-5 to a chiral amine is most effectively achieved through an asymmetric reductive amination. This one-pot reaction involves the formation of a chiral imine intermediate, followed by its diastereoselective reduction. The choice of the chiral auxiliary and the reducing agent is paramount to achieving high enantiomeric excess.

Reaction Scheme

Caption: Synthetic workflow for the asymmetric reductive amination of CAS 1447960-21-5.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the asymmetric reductive amination of 1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanone.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanone (CAS 1447960-21-5) | ≥98% Purity |

| (S)-1-Phenylethanamine | ≥99% Purity, ≥99% ee |

| Titanium (IV) isopropoxide (Ti(OiPr)₄) | ≥98% |

| Dichloromethane (DCM), anhydrous | ACS Grade, ≤50 ppm H₂O |

| Sodium borohydride (NaBH₄) | ≥98% |

| Methanol (MeOH), anhydrous | ACS Grade |

| Palladium on carbon (Pd/C) | 10 wt. % loading |

| Hydrogen gas (H₂) | High purity |

| Hydrochloric acid (HCl) | 1M in diethyl ether |

| Standard laboratory glassware | --- |

| Magnetic stirrer with heating plate | --- |

| Inert atmosphere setup (Nitrogen or Argon) | --- |

| Rotary evaporator | --- |

| High-Performance Liquid Chromatography (HPLC) system with a chiral column | --- |

| Nuclear Magnetic Resonance (NMR) spectrometer | ≥400 MHz |

| Mass Spectrometer (MS) | ESI or APCI source |

Step-by-Step Procedure

Part A: Diastereoselective Imine Formation and Reduction

-

To a solution of 1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per 1 g of ketone) under an inert atmosphere, add (S)-1-phenylethanamine (1.2 eq).

-

To the stirred solution, add titanium (IV) isopropoxide (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the imine by TLC or LC-MS.

-

Once the imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add anhydrous methanol (approximately 5 mL per 1 g of ketone).

-

Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by carefully adding water. Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric intermediate.

Part B: Hydrogenolysis to Yield the Final Chiral Amine

-

Dissolve the crude intermediate from Part A in methanol.

-

Add 10% Pd/C catalyst (approximately 10 mol %).

-

Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and precipitate the hydrochloride salt by adding a solution of 1M HCl in diethyl ether.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired (S)-1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanamine hydrochloride.

Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized chiral amine intermediate.

| Analytical Method | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the aromatic and aliphatic protons of the product. The chemical shifts and coupling constants should be consistent with the proposed structure. |

| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺). |

| Chiral HPLC | Separation of the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee) of the final product. A high ee (>98%) is expected. |

Safety and Handling Precautions

-

1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanone: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

(S)-1-Phenylethanamine: Corrosive and flammable. Handle in a fume hood.

-

Titanium (IV) isopropoxide: Moisture sensitive and flammable. Handle under an inert atmosphere.

-

Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water and acids.

-

Palladium on Carbon: Flammable solid. Handle with care, especially when dry, as it can be pyrophoric.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The protocol described provides a reliable and scalable method for the asymmetric synthesis of a key chiral amine intermediate for the FLAP inhibitor AZD5718, starting from CAS 1447960-21-5. The use of a chiral auxiliary in a reductive amination reaction ensures the desired stereochemistry, which is critical for the biological activity of the final pharmaceutical agent. Careful execution of this protocol and rigorous analytical characterization will yield a high-purity intermediate suitable for further downstream processing in a drug development program.

References

- AstraZeneca. (2017). Preparation of pyrazole derivatives as FLAP inhibitors. WO2017138814A1.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

Technical Support Center: Stability & Handling of 3-Aminopyridone Derivatives

Ticket ID: #AP-30X-OX Subject: Preventing Oxidation/Degradation of 3-Amino-2-pyridone and 3-Amino-4-pyridone Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic & Triage: "Why is my product turning black?"

User Issue: "I successfully reduced my 3-nitropyridone precursor. The TLC looked clean (one spot). However, during filtration, the solid turned from off-white to dark purple/black within minutes. The NMR is messy. What happened?"

Technical Diagnosis: You are experiencing rapid oxidative dimerization . The 3-aminopyridone moiety is structurally analogous to o-aminophenol or catechol. It is an electron-rich system that, in the presence of atmospheric oxygen and trace moisture, undergoes a radical-mediated oxidation cascade.

The Mechanism:

-

Radical Formation: The electron-rich amino group loses an electron to form a radical cation.

-

Iminoquinone Formation: The radical intermediate loses a proton to form a highly reactive iminoquinone species.

-

Dimerization: These electrophilic species react with unoxidized starting material (nucleophilic attack) to form colored azo-dimers or phenoxazine-like scaffolds.

Visualization: The Oxidation Cascade

The following diagram illustrates why your product degrades upon air exposure.

Figure 1: Mechanistic pathway of 3-aminopyridone oxidative degradation upon air exposure.

Experimental Protocols: The "Inert-to-Salt" Workflow

User Question: "How do I isolate this compound without it decomposing? I need to use it for a subsequent amide coupling."

The Solution:

Avoid isolating the free base. The free base is the unstable species. The hydrochloride (or hydrobromide) salt is indefinitely stable because protonation of the amine (

Protocol: Catalytic Hydrogenation with In-Situ Acid Trapping

Applicable for: Reduction of 3-nitro-2-pyridone to 3-amino-2-pyridone.

Reagents:

-

Substrate: 3-Nitro-2-pyridone derivative

-

Solvent: Methanol (degassed)

-

Catalyst: 10% Pd/C (wet support recommended to minimize fire risk)

-

Critical Additive: 1M HCl (aqueous or ethereal)

Step-by-Step Methodology:

-

Preparation: Purge the reaction vessel with Argon/Nitrogen for 15 minutes.

-

Loading: Add the nitro-pyridone substrate and Pd/C catalyst under an inert stream.

-

Solvent Addition: Add degassed Methanol.

-

Reduction: Introduce Hydrogen (

) via balloon or Parr shaker. Stir vigorously at RT for 2–4 hours.-

Checkpoint: Monitor consumption of starting material via TLC (eluent: 10% MeOH/DCM). Do not expose the TLC plate to air for long; visualize immediately.

-

-

The "Acid Trap" (CRITICAL STEP):

-

Once the reaction is complete, do not filter yet.

-

While still under

or Argon, inject 1.1 equivalents of HCl (e.g., 1M HCl in MeOH or dioxane). -

Stir for 10 minutes. This converts the unstable 3-amine into the stable 3-ammonium salt.

-

-

Filtration: Filter the catalyst through a pad of Celite.

-

Note: Since the product is now a salt, it may precipitate. If so, wash the Celite pad with warm methanol to ensure the product dissolves.

-

-

Isolation: Concentrate the filtrate to dryness. You will obtain the hydrochloride salt (usually a stable, off-white solid).

Visualization: The "Safe Harbor" Logic

Figure 2: The "Acid Trap" workflow prevents the formation of the unstable free base intermediate.

Purification & Workup FAQs

Q: Can I purify the free base on silica gel? A: No. Silica gel is slightly acidic and often contains trace metal impurities (iron) that catalyze oxidation. Furthermore, the high surface area exposes the compound to oxygen.

-

Alternative: If you must purify, use Reverse Phase (C18) chromatography using water/acetonitrile with 0.1% TFA or HCl as a modifier. The acidic mobile phase keeps the amine protonated and stable.

Q: I need the free base for a nucleophilic substitution. What do I do? A: Generate it "In-Situ." Store the compound as the HCl salt. When you are ready to run your next reaction (e.g., amide coupling or SNAr):

-

Suspend the HCl salt in your reaction solvent (e.g., DMF or DCM).

-

Add the electrophile (e.g., acid chloride).

-

Add a non-nucleophilic base (e.g., DIPEA or TEA) last , immediately before starting the reaction.

-

Reasoning: This minimizes the time the free amine exists in solution before reacting with the electrophile.

Q: My product is already dark. Can I save it? A: Maybe. Try a "Reductive Wash." If the product is only partially oxidized:

-

Dissolve the crude material in water/methanol.

-

Add Sodium Dithionite (

) (approx 10-20 mol%). This reducing agent can reverse the formation of some quinoid intermediates and prevent further oxidation. -

Extract or crystallize immediately.

Protection Strategy Comparison

If salt formation is not suitable for your specific pathway, you must mask the 3-amino group.

| Strategy | Stability | Ease of Removal | Notes |

| HCl Salt | High | Very Easy (Base wash) | Recommended. Best for storage and preventing oxidation. |

| Boc-Protection | High | Easy (Acid) | Good for preventing oxidation (electron-withdrawing). Install immediately after reduction. |